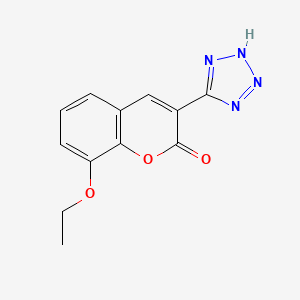
8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin typically involves the introduction of the ethoxy group and the tetrazole ring onto the coumarin backbone. One common method includes the reaction of 8-hydroxycoumarin with ethyl iodide in the presence of a base to form 8-ethoxycoumarin. This intermediate is then reacted with sodium azide and ammonium chloride to introduce the tetrazole ring, yielding the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antiallergic agent.
Industry: Utilized in the development of new materials and as a fluorescent probe in analytical chemistry.
Wirkmechanismus
The mechanism of action of 8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methoxy-3-(1H-tetrazol-5-yl)coumarin: Similar structure but with a methoxy group instead of an ethoxy group.
8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin: Contains an isopropoxy group instead of an ethoxy group.
Uniqueness
8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin is unique due to its specific combination of the ethoxy group and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
76239-26-4 |
|---|---|
Molekularformel |
C12H10N4O3 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
8-ethoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C12H10N4O3/c1-2-18-9-5-3-4-7-6-8(11-13-15-16-14-11)12(17)19-10(7)9/h3-6H,2H2,1H3,(H,13,14,15,16) |
InChI-Schlüssel |
DZEXGGCYFBFCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


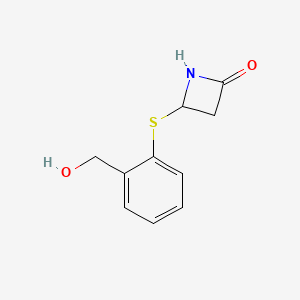



![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
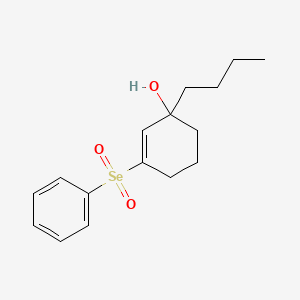
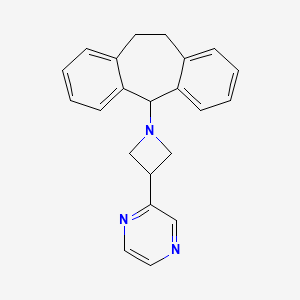
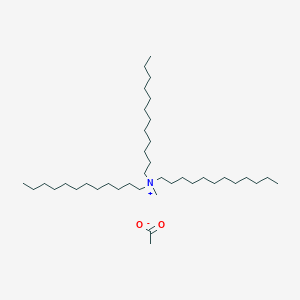
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
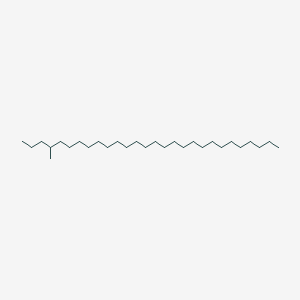

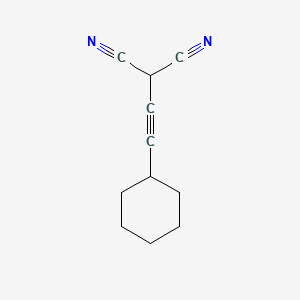
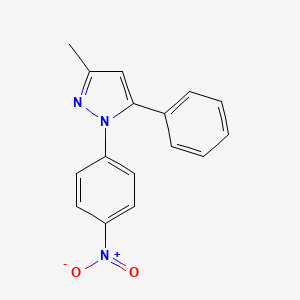
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
